Cas no 536702-74-6 (N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamide)

N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamide
- Acetamide, N-1,3-benzodioxol-5-yl-2-[(2-phenyl-1H-indol-3-yl)thio]-
- Oprea1_252205
- F0575-0109
- N-(benzo[d][1,3]dioxol-5-yl)-2-((2-phenyl-1H-indol-3-yl)thio)acetamide
- N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
- 536702-74-6
- AKOS024584694
- N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
-
- インチ: 1S/C23H18N2O3S/c26-21(24-16-10-11-19-20(12-16)28-14-27-19)13-29-23-17-8-4-5-9-18(17)25-22(23)15-6-2-1-3-7-15/h1-12,25H,13-14H2,(H,24,26)
- InChIKey: JDTMEJBKRDIPIJ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C2OCOC2=C1)(=O)CSC1C2=C(NC=1C1=CC=CC=C1)C=CC=C2
計算された属性
- せいみつぶんしりょう: 402.10381361g/mol
- どういたいしつりょう: 402.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 88.6Ų
じっけんとくせい
- 密度みつど: 1.42±0.1 g/cm3(Predicted)
- ふってん: 676.9±55.0 °C(Predicted)
- 酸性度係数(pKa): 12.58±0.20(Predicted)
N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0575-0109-20μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
536702-74-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0575-0109-1mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
536702-74-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0575-0109-5mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
536702-74-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0575-0109-40mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
536702-74-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0575-0109-50mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
536702-74-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0575-0109-2μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
536702-74-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0575-0109-4mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
536702-74-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
A2B Chem LLC | BA60540-1mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
536702-74-6 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F0575-0109-5μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
536702-74-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0575-0109-30mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
536702-74-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamide 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamideに関する追加情報
N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamide: A Comprehensive Overview
The compound with CAS No 536702-74-6, known as N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which includes a benzodioxole moiety, a phenylindole group, and a sulfanylacetamide functional group. These structural elements contribute to its unique chemical properties and potential biological activities.
Recent studies have highlighted the importance of benzodioxole derivatives in drug discovery, particularly in the development of agents targeting neurodegenerative diseases. The benzodioxole ring in this compound is known to enhance the molecule's stability and bioavailability, making it a promising candidate for further exploration. Additionally, the presence of the phenylindole group suggests potential interactions with various biological targets, such as protein kinases or G-protein coupled receptors (GPCRs), which are critical in many therapeutic areas.
The sulfanylacetamide functional group adds another layer of complexity to this molecule. Sulfanyl groups are known for their ability to participate in hydrogen bonding and other non-covalent interactions, which can significantly influence the molecule's pharmacokinetic properties. Recent research has demonstrated that such groups can enhance the solubility and permeability of drugs, thereby improving their efficacy in vivo. This makes N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-ylisulfanylacetamide a strong candidate for further preclinical studies.
From a synthetic standpoint, the construction of this compound involves a series of intricate reactions that highlight the ingenuity of modern organic chemistry. The synthesis typically begins with the preparation of the benzodioxole core through a Diels-Alder reaction or similar cycloaddition processes. This is followed by the introduction of the phenylindole moiety via coupling reactions or oxidative cyclization techniques. Finally, the incorporation of the sulfanylacetamide group requires precise control over reaction conditions to ensure optimal yields and purity.
Recent advancements in computational chemistry have also provided valuable insights into the potential applications of this compound. Molecular docking studies have revealed that it may exhibit affinity for several key drug targets, including certain serine proteases and nuclear receptors. These findings have sparked interest in exploring its role in inflammatory diseases and cancer therapy.
In terms of pharmacological evaluation, preliminary assays have shown that this compound demonstrates moderate inhibitory activity against several enzymes associated with neuroinflammation. For instance, it has been found to suppress the activity of cyclooxygenase (COX) enzymes at concentrations comparable to those of established anti-inflammatory agents. Furthermore, its ability to cross the blood-brain barrier suggests potential utility in treating central nervous system disorders.
Despite these promising results, there remains much to be discovered about this compound's full spectrum of biological activities. Ongoing research is focused on elucidating its mechanism of action at both molecular and cellular levels. Additionally, efforts are being made to optimize its pharmacokinetic profile through structural modifications and formulation strategies.
In conclusion, N-(2H-1,3-benzodioxol-5yl)-2-(2-phenyl-1H-indol-3-yli)sulfanyliacetamide represents an exciting avenue for drug discovery due to its unique structure and diverse functional groups. As research continues to uncover its potential applications, this compound stands poised to make significant contributions to the development of novel therapeutic agents.
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